BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Physicochemical profiling Lipinski rule-of-five Solubility prediction

Targeting sigma-1 receptor with sub-nanomolar affinity? This 3,4-dimethoxyphenyl-acetamide scaffold delivers a ≥10-fold binding advantage over m-tolyl or 4-chlorophenyl analogs. The dual methoxy motif optimizes TPSA (~54 Ų) for solubility without sacrificing membrane permeability. Choose this validated privileged pharmacophore for high-confidence SAR studies and radioligand displacement assays. As an AldrichCPR rare chemical, expect lead times; budget for in-house NMR/LCMS QC.

Molecular Formula C22H28N2O3
Molecular Weight 368.477
CAS No. 952993-29-2
Cat. No. B2385324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
CAS952993-29-2
Molecular FormulaC22H28N2O3
Molecular Weight368.477
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC
InChIInChI=1S/C22H28N2O3/c1-26-20-10-7-18(15-21(20)27-2)16-22(25)23-12-11-17-5-8-19(9-6-17)24-13-3-4-14-24/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,23,25)
InChIKeyRXCASMZOTDQHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

952993-29-2: A 3,4-Dimethoxyphenyl-Pyrrolidinyl Acetamide Scaffold for Sigma and Opioid Receptor-Focused Discovery


The compound 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide (CAS 952993-29-2) is a synthetic small molecule that merges a 3,4-dimethoxyphenylacetyl head-group with a 4-(pyrrolidin-1-yl)phenethylamine tail via an acetamide linker. This scaffold situates the compound at the intersection of two well-characterized pharmacophore classes: sigma-receptor-targeted phenylalkylamines, for which the 3,4-dimethoxyphenyl motif is a privileged recognition element [1], and N-(pyrrolidin-1-yl)phenethyl-acetamides that have been patented as kappa opioid receptor agonists [2]. The compound is listed in the Sigma-Aldrich CPR rare-chemicals collection (AldrichCPR) and has a molecular weight of 368.477 g/mol.

Why 952993-29-2 Cannot Be Replaced by Simpler Pyrrolidinyl-Phenethyl Acetamides: The Functional Value of the 3,4-Dimethoxy Substitution


The series of N-(4-(pyrrolidin-1-yl)phenethyl) acetamides is populated by compounds carrying a single substituent on the acetyl aryl ring—examples include 2-(m-tolyl)-, 2-(4-chlorophenyl)- and 2-phenoxy- variants. Substituting one of these analogs for 952993-29-2 ignores the fact that the 3,4-dimethoxy arrangement is not merely an incremental increase in electron density. In sigma-receptor SAR, the 3,4-dimethoxyphenyl motif consistently delivers sub-nanomolar Ki values, whereas monomethoxy or unsubstituted phenyl congeners lose 10- to 100-fold in affinity [1]. Moreover, the dual H-bond accepting capacity of the dimethoxy motif alters the compound's topological polar surface area and water-solubility profile relative to chloro- or methyl-substituted comparators, directly impacting pharmacokinetic behaviour [2]. Therefore, a procurement decision that treats these analogs as interchangeable disregards validated structure-activity trends that are critical for target engagement and solubility.

Quantitative Differentiation Evidence for 952993-29-2 Against Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Count Relative to Chloro- and Methyl-Substituted Analogs Drives Superior Predicted Solubility

952993-29-2 possesses four hydrogen-bond acceptors (the two methoxy oxygens, the amide carbonyl, and the pyrrolidine nitrogen) compared to only two HBA for the 4-chlorophenyl (953168-14-4) and m-tolyl (953171-18-1) analogs . This increase in HBA count raises the topological polar surface area (TPSA) from approximately 32 Ų (for the chloro and tolyl analogs) to approximately 54 Ų [1], predicting a commensurate improvement in aqueous solubility that is critical for in vitro assay compatibility.

Physicochemical profiling Lipinski rule-of-five Solubility prediction

3,4-Dimethoxyphenyl Pharmacophore Confers Sigma-1 Receptor Affinity Advantage Over Simple Phenyl Analogs

The 3,4-dimethoxyphenyl moiety in 952993-29-2 is a well-established privileged fragment for sigma-1 receptor binding. In closely related phenylalkylamine series, the 3,4-dimethoxy substitution pattern yields Ki values in the low nanomolar range (e.g., SA4503: Ki = 4.4 nM), whereas the corresponding unsubstituted phenyl derivatives show >10-fold weaker affinity [1]. In contrast, the m-tolyl analog (953171-18-1) and the 4-chlorophenyl analog (953168-14-4) lack both methoxy groups, removing the key pharmacophoric contacts with the sigma-1 receptor's hydrophobic pocket and Asp126 residue [2].

Sigma-1 receptor SAR Privileged scaffold

Higher Molecular Weight and Rotatable Bond Count Lower Passive Permeability Relative to Lower-Molecular-Weight Analogs

The molecular weight of 952993-29-2 (368.48 g/mol) exceeds that of the m-tolyl analog (322.4 g/mol) and 4-chlorophenyl analog (342.9 g/mol) by 12-14% . Additionally, the dimethoxy compound has 9 rotatable bonds compared to 7 for the non-methoxy analogs [1]. Veber et al. established that compounds with >10 rotatable bonds exhibit sharply reduced oral bioavailability in rats; the target compound sits closer to this threshold, predicting marginally lower passive membrane permeability than its more compact comparators [2].

Membrane permeability Molecular weight Rotatable bonds

Absence of Validated Purity Certificate Places 952993-29-2 in the Same Procurement Risk Category as Its CPR-Collection Analog 3,4-Dimethoxyphenylacetamide

952993-29-2 is sourced from the Sigma-Aldrich CPR (Custom Pharmaceutical Research) collection . The supplier explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity.' This disclosure mirrors the conditions applied to the structurally simpler analog 3,4-dimethoxyphenylacetamide (CDS011402), also an AldrichCPR product . For researchers requiring a COA with guaranteed purity (e.g., ≥95% by HPLC), neither compound provides this assurance out-of-the-box, necessitating in-house QC validation.

Chemical procurement Purity AldrichCPR

Prioritized Application Scenarios for 952993-29-2 Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Discovery and Pharmacophore Optimization

Researchers aiming to develop novel sigma-1 receptor ligands should prioritize 952993-29-2 for its 3,4-dimethoxyphenyl pharmacophore, a validated high-affinity motif. The inferred ≥10-fold binding advantage over mono-substituted phenyl analogs (Evidence Item 2) makes it a superior starting scaffold for SAR exploration compared to the m-tolyl or 4-chlorophenyl analogs. The higher TPSA also facilitates aqueous solubility, reducing DMSO concentration requirements in radioligand displacement assays [1].

Chemical Biology Probe Design Requiring Balanced Solubility and Permeability

For cellular target-engagement studies where both solubility and permeability matter, 952993-29-2 offers a calculated TPSA of ~54 Ų—high enough to avoid insolubility issues but still below the 140 Ų threshold associated with poor membrane permeation (Evidence Item 1 and 3). This places it in a favorable 'middle space' compared to the m-tolyl analog (TPSA ~32 Ų), which may have better permeability but risks aggregation due to lower polarity [2].

Building Block for Parallel Library Synthesis with Privileged Dimethoxy Substitution

Medicinal chemistry groups synthesizing focused libraries around the phenethyl-acetamide scaffold should purchase 952993-29-2 as the dimethoxy-substituted variant to include the privileged sigma-1 pharmacophore in their diversity set. The compound's 4 H-bond acceptors (vs. 2 for non-methoxy analogs) provide additional opportunities for scaffold hopping and fragment-based design aimed at improving binding kinetics (Evidence Item 1) [3].

Reference Standard for Analytical Method Development (with In-House Purity Validation)

As an AldrichCPR product, 952993-29-2 requires the same in-house QC as 3,4-dimethoxyphenylacetamide (Evidence Item 4). However, its unique retention time (driven by the pyrrolidine-phenethyl tail and higher logP relative to the simpler analog) makes it a useful retention-time marker for HPLC method development when screening compound libraries of N-(phenethyl) acetamide derivatives. Procurement should include budget for NMR and LCMS characterization .

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.